molecular formula C7H6ClNO3 B2477391 3-Chloro-2-methyl-6-nitrophenol CAS No. 83577-91-7

3-Chloro-2-methyl-6-nitrophenol

Cat. No.: B2477391
CAS No.: 83577-91-7
M. Wt: 187.58
InChI Key: VJIHQZQXLANCBC-UHFFFAOYSA-N
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Description

“3-Chloro-2-methyl-6-nitrophenol” is a chemical compound that is used in the synthesis of nitrotoluene . It is also used as an intermediate in the production of chlorinated phenols . The chlorination can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas .


Synthesis Analysis

The synthesis of “this compound” can be achieved by KOH/H2O hydrolysis of a product mixture obtained from chlorination of p-nitrotoluene in the presence of a phase transfer catalyst . A 95–99% yield of 2 based on 2,3,6-trichloro-4-nitrotoluene, 4 (major chlorination product) was achieved in >95% purity .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6ClNO3 . The average mass is 187.580 Da and the monoisotopic mass is 187.003616 Da .

Scientific Research Applications

Environmental Pollution and Remediation

Research has highlighted the presence and distribution of nitrophenols, including compounds related to 3-Chloro-2-methyl-6-nitrophenol, in the atmosphere. Studies have been conducted to understand their spatial and geographical variations in urban, suburban, and rural areas. These compounds are emitted into the atmosphere due to traffic and other anthropogenic activities. The role of these emissions in air quality and potential health impacts has been a significant focus, with suggestions for further measurements to confirm their sources, behaviors, and impacts (Morville, Scheyer, Mirabel, & Millet, 2006).

Bioremediation and Degradation

The degradation and bioremediation of nitrophenolic compounds have been extensively studied. For instance, the biodegradation of 3-methyl-4-nitrophenol, a compound structurally similar to this compound, by Ralstonia sp. SJ98 has been reported. This bacterium can utilize such compounds as the sole carbon and energy source, indicating its potential for environmental decontamination and bioremediation purposes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Another study demonstrated the inoculation of Burkholderia sp. strain SJ98 in soil contaminated with nitrophenols, including 3-methyl-4-nitrophenol, significantly accelerated their degradation. This study provided insights into the bioremediation of soils contaminated with nitrophenols and highlighted the changes in bacterial community dynamics as a result of bioaugmentation (Min, Wang, & Hu, 2017).

Advanced Oxidation Processes

The effectiveness of advanced oxidation processes (AOPs) in degrading nitrophenolic compounds has been compared, with findings suggesting UV/Fenton process as the most effective in partial mineralization of these compounds. The study provides a comparative analysis of various AOPs in degrading environmental pollutants like 4-chloro-2-nitrophenol, which shares chemical similarities with this compound. This research indicates the potential for using AOPs in the treatment of water contaminated with nitrophenolic compounds (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Safety and Hazards

The safety data sheet for “3-Chloro-2-methyl-6-nitrophenol” indicates that it causes serious eye irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

3-chloro-2-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHQZQXLANCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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